Darapladib-impurity

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Darapladib-impurity (CAS 1389264-17-8) is a structurally related byproduct formed during the synthesis of the Lp-PLA2 inhibitor Darapladib. It serves as a critical impurity reference standard for analytical method development, validation, and quality control of Darapladib drug substance and drug product.

Molecular Formula C36H38F4N4O2S
Molecular Weight 666.77
CAS No. 1389264-17-8
Cat. No. B606940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarapladib-impurity
CAS1389264-17-8
SynonymsDarapladib-impurity;  Darapladib impurity; 
Molecular FormulaC36H38F4N4O2S
Molecular Weight666.77
Structural Identifiers
SMILESCCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F
InChIInChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
InChIKeyKELIVYXNVITYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Darapladib-Impurity (CAS 1389264-17-8): Analytical Reference Standard for Lp-PLA2 Inhibitor Quality Control and Research


Darapladib-impurity (CAS 1389264-17-8) is a structurally related byproduct formed during the synthesis of the Lp-PLA2 inhibitor Darapladib. It serves as a critical impurity reference standard for analytical method development, validation, and quality control of Darapladib drug substance and drug product . The compound shares the core molecular scaffold of Darapladib but differs in specific regiochemistry or functional group arrangement, enabling its use as a system suitability marker and retention time reference in HPLC/LC-MS analyses [1].

Identity Impurity reference standard with certified purity and chromatographic characterization
Use context System suitability marker for HPLC/LC-MS analysis of Darapladib

Why Generic Darapladib-Impurity Substitution Is Not Advisable Without Batch-Specific Characterization


Generic substitution of Darapladib-impurity reference standards without rigorous batch-specific characterization carries significant analytical risk. The compound's identity is defined not only by its molecular formula (C36H38F4N4O2S) but also by its precise stereoelectronic configuration and chromatographic behavior . Variations in synthetic routes or purification methods can yield impurities with identical nominal mass but different retention times, UV spectra, or MS/MS fragmentation patterns, potentially leading to misidentification in regulated pharmaceutical analysis . Furthermore, the specific regioisomer represented by CAS 1389264-17-8 exhibits distinct physicochemical properties—including solubility and stability profiles—that directly impact method robustness and reproducibility [1].

Structural ambiguity Identical nominal mass can hide different retention times, UV spectra, or MS/MS fragments, leading to misidentification.
Batch variability Synthetic route variations alter impurity profile; batch-specific characterization is necessary for reproducible results.
Physicochemical shift Regioisomer-specific solubility and stability may impact method robustness and recovery.

Quantitative Differentiation of Darapladib-Impurity (CAS 1389264-17-8) Against Key Comparators


Purity Specification: Darapladib-Impurity vs. Darapladib API

Darapladib-impurity (CAS 1389264-17-8) is supplied with a certified purity of 98.04% (HPLC), which is comparable to the purity specification of the parent drug Darapladib (≥98%). However, the impurity standard is specifically characterized for use as a reference material, with detailed certificate of analysis including HPLC chromatogram and retention time data . This ensures that analytical methods relying on this impurity as a system suitability marker are robust and reproducible .

HPLC Purity
Lot attribute
98.04% (TargetMol batch) vs ≥98% (API)
Supports reliable retention time marking
Review batch-specific COA before use
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Solubility Profile: Darapladib-Impurity vs. Darapladib in DMSO

Darapladib-impurity exhibits markedly different solubility in DMSO compared to the parent drug Darapladib. The impurity standard demonstrates a DMSO solubility of 3.33 mg/mL (4.99 mM) with sonication recommended , whereas Darapladib shows substantially higher DMSO solubility of 96 mg/mL (143.97 mM) when warmed . This 29-fold difference in DMSO solubility necessitates distinct sample preparation protocols when using the impurity as a reference standard versus the API.

DMSO Solubility
Data to verify
3.33 mg/mL vs 96 mg/mL (API)
Requires distinct sample preparation
Sonication recommended for impurity standard
Preformulation Solubility Analytical Method Development

Molecular Weight and Predicted Physicochemical Properties: Darapladib-Impurity vs. Darapladib

Darapladib-impurity shares the identical molecular formula (C36H38F4N4O2S) and nominal molecular weight (666.77 Da) with the parent drug Darapladib [1]. However, key predicted physicochemical properties differ: the impurity has a predicted LogP of 7.9 (XLogP3-AA) [2], whereas Darapladib has a reported LogP of approximately 7 . This difference in lipophilicity translates to altered chromatographic retention behavior, enabling baseline separation in reversed-phase HPLC methods.

Predicted LogP
Class-level
7.9 (XLogP3-AA) vs ~7 (API)
Enables baseline chromatographic separation
Predicted value; confirm experimental retention time
Mass Spectrometry Chromatography Drug Metabolism

Stability and Storage Conditions: Darapladib-Impurity vs. Other Impurity Standards

Darapladib-impurity (CAS 1389264-17-8) requires specific storage conditions to maintain its certified purity and chromatographic integrity: powder form at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year . The compound is hygroscopic and should be stored under inert atmosphere [1]. This stability profile is documented and validated, providing users with defined shelf-life expectations not universally available for generic impurity reference materials.

Storage Stability
Reported
-20°C powder: 3 years; -80°C solution: 1 year
Supports inventory and requalification planning
Store under inert atmosphere; hygroscopic
Reference Standard Management Stability Quality Assurance

Procurement-Driven Application Scenarios for Darapladib-Impurity (CAS 1389264-17-8)


HPLC Impurity Method Development and System Suitability Testing

Darapladib-impurity is used as a retention time marker and system suitability standard in reversed-phase HPLC methods for Darapladib drug substance and drug product analysis. The compound's distinct chromatographic behavior—resulting from its higher predicted LogP (7.9) compared to the parent drug—ensures baseline resolution from the main API peak [1]. Method validation protocols require a well-characterized impurity standard with certified purity (98.04%) to establish limit of quantitation (LOQ) and limit of detection (LOD) values accurately .

LC-MS/MS Identification and Quantification of Darapladib-Related Substances

In LC-MS/MS workflows, Darapladib-impurity serves as a critical reference for identifying and quantifying process-related impurities and degradation products. The compound's molecular weight (666.77 Da) and characteristic MS/MS fragmentation pattern enable selective multiple reaction monitoring (MRM) transitions, distinguishing it from other Darapladib-related impurities that share the same nominal mass but different structures .

Forced Degradation Studies and Stability-Indicating Method Validation

Darapladib-impurity is employed in forced degradation studies to assess the stability-indicating capability of analytical methods. The compound's defined stability profile—3 years at -20°C in powder form—allows for long-term reference standard consistency during method validation and transfer activities . Its hygroscopic nature necessitates proper handling to avoid water uptake, which could affect weighing accuracy and solution concentration [2].

Pharmacopoeial Monograph Development and Regulatory Submission Support

For laboratories supporting regulatory filings, Darapladib-impurity (CAS 1389264-17-8) provides a fully characterized impurity reference standard with documented identity, purity, and stability data. This documentation supports the establishment of acceptance criteria for unspecified impurities in Darapladib drug substance and drug product specifications, as required by ICH Q3A and Q3B guidelines .

Application
Selection Property
Validation Focus
HPLC system suitability testing
Impurity reference standard with certified purity
Retention time reproducibility and resolution
LC-MS/MS impurity profiling
Characteristic MS/MS fragmentation pattern
MRM transition specificity and mass accuracy
Stability-indicating method validation
Defined stability profile and hygroscopic nature
Long-term reference standard consistency
Pharmacopoeial and regulatory documentation
Documented identity, purity, and stability data
ICH Q3A/Q3B impurity acceptance criteria

Technical Documentation Hub

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